

A Comprehensive Technical Guide to 7-Chloro-1H-indole-4-carboxylic Acid

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Compound of Interest

Compound Name: 7-Chloro-1H-indole-4-carboxylic acid

Cat. No.: B1423253

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indole-4-carboxylic acid, identified by the CAS Number 588688-45-3, is a halogenated indole derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis.^{[1][2][3]} Its rigid bicyclic structure, featuring a chlorine substituent at the 7-position and a carboxylic acid at the 4-position, provides a unique scaffold for the development of novel therapeutic agents. The indole core is a well-established "privileged structure" in drug discovery, present in a multitude of natural products and synthetic drugs. The specific substitution pattern of this compound offers distinct steric and electronic properties that can be exploited to achieve high-potency and selective interactions with biological targets. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

The physicochemical properties of **7-Chloro-1H-indole-4-carboxylic acid** are crucial for its handling, reactivity, and pharmacokinetic profile in drug development. A summary of its key properties is presented in the table below.

Property	Value	Source
CAS Number	588688-45-3	[1] [2] [3]
Molecular Formula	C ₉ H ₆ ClNO ₂	[1] [2] [3]
Molecular Weight	195.60 g/mol	[1] [2] [3]
Appearance	Off-white to light yellow solid	Generic Supplier Data
Purity	Typically ≥95%	[2] [3]
Solubility	Soluble in organic solvents like DMSO and DMF; limited solubility in water.	General Chemical Knowledge

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While specific spectra for this exact compound are proprietary to commercial suppliers, typical spectral characteristics can be inferred from its structure and data for related compounds.[\[4\]](#)[\[5\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. A broad singlet corresponding to the N-H proton of the indole ring would also be present.
- ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, respectively, as well as a strong absorption for the C=O of the carboxylic acid.

Synthesis of 7-Chloro-1H-indole-4-carboxylic Acid

The primary synthetic route to 7-substituted indoles, including **7-Chloro-1H-indole-4-carboxylic acid**, is the Bartoli indole synthesis. This powerful reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to construct the indole ring system.

The Bartoli Indole Synthesis: Mechanism

The mechanism of the Bartoli indole synthesis is a well-studied process that proceeds through several key steps:

- Initial Grignard Addition: The reaction commences with the addition of the vinyl Grignard reagent to one of the oxygen atoms of the nitro group of the ortho-substituted nitroarene.
- Formation of a Nitrosoarene: This intermediate is unstable and rearranges to form a nitrosoarene.
- Second Grignard Addition: A second equivalent of the vinyl Grignard reagent adds to the nitroso intermediate.
- -Sigmatropic Rearrangement: The resulting intermediate undergoes a-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond and sets the stage for cyclization.
- Cyclization and Aromatization: The intermediate then cyclizes, and subsequent elimination of a magnesium salt and water upon acidic workup leads to the formation of the aromatic indole ring.

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Exemplary Synthesis Protocol

While a specific protocol for **7-Chloro-1H-indole-4-carboxylic acid** is not readily available in the public domain, a general procedure based on the Bartoli indole synthesis is provided below. This protocol should be adapted and optimized by experienced synthetic chemists.

Starting Materials:

- Methyl 2-chloro-3-nitrobenzoate (as the ortho-substituted nitroarene precursor)
- Vinylmagnesium bromide (or chloride) in THF
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Lithium hydroxide (for subsequent ester hydrolysis)
- Hydrochloric acid

Step 1: Bartoli Indole Synthesis to form Methyl 7-Chloro-1H-indole-4-carboxylate

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-chloro-3-nitrobenzoate in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of vinylmagnesium bromide (approximately 3 equivalents) in THF via the dropping funnel, maintaining the temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield methyl 7-chloro-1H-indole-4-carboxylate.

Step 2: Hydrolysis to **7-Chloro-1H-indole-4-carboxylic acid**

- Dissolve the methyl 7-chloro-1H-indole-4-carboxylate in a mixture of THF and water.
- Add an excess of lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Remove the THF under reduced pressure.
- Acidify the aqueous solution with 1M hydrochloric acid to precipitate the carboxylic acid.
- Collect the solid by filtration, wash with water, and dry under vacuum to afford **7-Chloro-1H-indole-4-carboxylic acid**.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The unique substitution pattern of **7-Chloro-1H-indole-4-carboxylic acid** makes it a valuable intermediate in the synthesis of potent and selective kinase inhibitors.

Role as a Key Building Block

7-Chloro-1H-indole-4-carboxylic acid serves as a versatile starting material for the construction of more complex molecules. The carboxylic acid group can be readily converted into a variety of functional groups, such as amides, esters, and ketones, allowing for the introduction of diverse side chains to probe the binding pockets of target kinases. The chlorine atom at the 7-position can influence the electronics of the indole ring and provide a site for further functionalization through cross-coupling reactions.

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Examples in Kinase Inhibitor Scaffolds

While specific publicly disclosed kinase inhibitors derived directly from **7-Chloro-1H-indole-4-carboxylic acid** are not extensively documented, the broader class of substituted indole-4-carboxylic acids is prevalent in the patent literature for various kinase targets. The 7-chloro substitution is often explored to enhance binding affinity and selectivity. For instance, related chloro-indole scaffolds have been investigated as inhibitors of kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in inflammatory diseases and cancer.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **7-Chloro-1H-indole-4-carboxylic acid**. It is intended for research and development purposes only. A comprehensive safety data sheet (SDS) should be consulted before use. General safety recommendations include:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

7-Chloro-1H-indole-4-carboxylic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its efficient preparation via the Bartoli indole synthesis and the strategic placement of its chloro and carboxylic acid functionalities make it an attractive starting material for the development of novel kinase inhibitors and other biologically active molecules. As the demand for targeted therapeutics continues to grow, the importance of such well-defined and functionalized heterocyclic scaffolds is poised to increase, making **7-Chloro-1H-indole-4-carboxylic acid** a compound of significant interest to the scientific community.

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